molecular formula C11H19BO3 B15301651 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

Cat. No.: B15301651
M. Wt: 210.08 g/mol
InChI Key: LQNPQAFRRJIPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the reaction of a cyclobutanone derivative with a boronic ester. One common method is the borylation of the cyclobutanone using a palladium catalyst in the presence of a base. The reaction conditions often include:

    Catalyst: Palladium-based catalysts such as palladium acetate.

    Base: Potassium carbonate or sodium carbonate.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Typically carried out at room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Cyclobutanol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium complex, followed by reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another boronate ester with applications in organic synthesis.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Used in the synthesis of biaryl compounds.

Uniqueness

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring, which provides additional reactivity and potential for forming complex structures. This makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

InChI

InChI=1S/C11H19BO3/c1-7-8(6-9(7)13)12-14-10(2,3)11(4,5)15-12/h7-8H,6H2,1-5H3

InChI Key

LQNPQAFRRJIPLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.